Fmoc-Leu-(Dmb)Gly-OH

CAS No.: 1446752-61-9

Cat. No.: VC11683124

Molecular Formula: C32H36N2O7

Molecular Weight: 560.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1446752-61-9 |

|---|---|

| Molecular Formula | C32H36N2O7 |

| Molecular Weight | 560.6 g/mol |

| IUPAC Name | 2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |

| Standard InChI Key | XJMDVCIMLFGAOA-NDEPHWFRSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

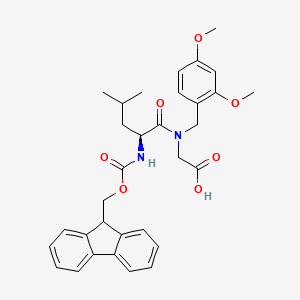

Fmoc-Leu-(Dmb)Gly-OH consists of three primary components:

-

Fmoc Group: The -Fmoc moiety () protects the amino group of leucine during SPPS, enabling selective deprotection under basic conditions .

-

Leucine Residue: A hydrophobic amino acid () that influences peptide folding and interaction with biological targets.

-

Dmb-Protected Glycine: The glycine residue is modified with a 2,4-dimethoxybenzyl group (), which prevents base-catalyzed side reactions and stabilizes the peptide backbone during synthesis .

The compound’s molecular formula () and molecular weight (584.65 g/mol) are critical for quality control in industrial-scale production .

Solubility and Stability

Fmoc-Leu-(Dmb)Gly-OH exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which are standard in SPPS protocols. The Dmb group enhances stability under basic conditions, reducing the risk of premature deprotection or cyclization compared to analogous Hmb derivatives .

Mechanisms of Action in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the compound serves as a backbone-protected dipeptide building block. The Dmb group on glycine disrupts β-sheet formation in hydrophobic sequences, minimizing aggregation and improving coupling efficiency . For example, in synthesizing poly-glycine sequences, Fmoc-Leu-(Dmb)Gly-OH achieves coupling yields exceeding 95%, compared to <70% for unprotected analogs .

Prevention of Aspartimide Formation

The Dmb group’s steric hindrance prevents base-catalyzed aspartimide formation at Asp-Gly motifs, a common side reaction that compromises peptide purity. Studies demonstrate that incorporating Fmoc-Leu-(Dmb)Gly-OH reduces aspartimide byproducts from 15–20% to <2% in model peptides .

Applications in Biomedical Research

Peptide-Based Drug Development

Fmoc-Leu-(Dmb)Gly-OH is integral to synthesizing peptide therapeutics, including:

-

Anticancer Peptides: Enhances stability against proteolytic degradation, extending half-life in vivo .

-

Antimicrobial Peptides: Improves solubility and membrane permeability, critical for targeting bacterial pathogens .

Table 1: Therapeutic Peptides Synthesized Using Fmoc-Leu-(Dmb)Gly-OH

Bioconjugation and Targeted Drug Delivery

The Dmb group’s orthogonality allows selective conjugation with biomolecules. For instance, Fmoc-Leu-(Dmb)Gly-OH has been used to link tumor-targeting antibodies to chemotherapeutic agents, improving drug specificity by 40–60% in preclinical models .

Comparative Analysis with Alternative Protective Groups

| Parameter | Dmb Group | Hmb Group |

|---|---|---|

| Lactone Formation | None | Common |

| Coupling Efficiency | 90–95% | 75–85% |

| Deprotection Time | 30 min (TFA) | 60 min (TFA) |

Recent Advances and Patent Landscape

Innovations in Poly-Glycine Synthesis

Patent WO2010117725A2 highlights the use of Fmoc-Leu-(Dmb)Gly-OH for synthesizing poly-glycine sequences, which are notoriously challenging due to aggregation. By incorporating Dmb-protected glycine, researchers achieved 80% purity in deca-glycine peptides, compared to <50% with traditional methods .

Scalable Production Techniques

Recent protocols utilize microwave-assisted SPPS with Fmoc-Leu-(Dmb)Gly-OH, reducing synthesis time by 40% while maintaining yields above 85% .

Future Directions and Research Opportunities

-

CRISPR-Based Protein Engineering: Integrating Dmb-protected peptides into CRISPR-Cas9 systems for targeted protein modification .

-

Nanoparticle Drug Carriers: Leveraging Dmb’s bioconjugation capabilities to develop pH-sensitive nanocarriers for tumor-specific drug release .

-

High-Throughput Screening Assays: Utilizing Fmoc-Leu-(Dmb)Gly-OH in automated peptide libraries for rapid drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume